KTU-3616B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127640-90-8 |
|---|---|
Molecular Formula |
C15H18Cl3NO |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)/t9-,10-,14+/m1/s1 |
InChI Key |
RXDMAYSSBPYBFW-RULNRJAQSA-N |
SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
CC[C@]1([C@H](C1(Cl)Cl)C)C(=O)N[C@H](C)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl |
Other CAS No. |
127640-90-8 |
Origin of Product |
United States |
Preparation Methods
Resolution of Racemic 1-(4-Chlorophenyl)ethylamine
The synthesis begins with the resolution of racemic 1-(4-chlorophenyl)ethylamine. L-(+)-Tartaric acid is employed to separate enantiomers via diastereomeric salt formation. The R-enantiomer is isolated by recrystallization from methanol, yielding enantiomerically pure R-1-(4-chlorophenyl)ethylamine. This step ensures the correct stereochemical foundation for subsequent reactions.
Preparation of Diastereomeric Mixtures
The resolved R-amine reacts with (1RS,3SR)-2,2-dichloro-1-ethyl-3-methylcyclopropanecarbonyl chloride in toluene under triethylamine catalysis. The reaction proceeds at room temperature for 9 hours, followed by heating at 40°C for 1 hour. This forms a mixture of four diastereomers: KTU3616A (1R,3S,1'R), KTU3616B (1S,3R,1'R), KTU3615A (1S,3R,1'S), and KTU3615B (1R,3S,1'S).
Key Reaction Conditions:
-
Solvent : Toluene
-
Catalyst : Triethylamine (1:1 molar ratio to amine)
-
Temperature : 25°C (initial), 40°C (final)
-
Reaction Time : 10 hours total
Separation of Diastereomers via Preparative TLC
The crude product is subjected to preparative thin-layer chromatography (TLC) on silica gel using hexane/ethyl acetate (5:1 v/v). Two distinct bands are observed:
-
Upper Band : KTU3616A (1.8% yield)
-
Lower Band : KTU3616B (1.5% yield)
Recrystallization from methanol yields pure isomers, confirmed by HPLC (>99% purity).
Analytical Characterization
Physical Properties
| Property | KTU-3616A | This compound |
|---|---|---|
| Melting Point (°C) | 135 | 136 |
| [α]D (c=1.0, MeOH) | +40.5 | +87.9 |
| Molecular Formula | C₁₅H₁₈Cl₃NO | C₁₅H₁₈Cl₃NO |
Spectroscopic Data
X-ray Crystallography
X-ray analysis confirms the absolute configuration of this compound as 1S,3R,1'R. The crystal structure reveals hydrogen bonds between the amide carbonyl and SD’s His-85, as well as van der Waals interactions with Val-83 and Leu-144.
Stereochemical Considerations
Influence of Stereochemistry on SD Inhibition
This compound’s tight-binding inhibition (Ki = 0.8 nM) arises from optimal stereochemical alignment in SD’s active site. In contrast, KTU-3616A (Ki = 120 nM) exhibits reduced affinity due to steric clashes between its ethyl group and His-85.
Inhibition Constants (Ki):
| Isomer | Ki (nM) | Inhibition Type |
|---|---|---|
| This compound | 0.8 | Competitive |
| KTU-3616A | 120 | Competitive |
| KTU-3615B | >100 | Non-competitive* |
Synergistic Effects in Fungicidal Activity
Despite lower in vitro potency, KTU-3616A enhances the in vivo efficacy of this compound by inducing plant defense mechanisms. Field trials demonstrate a 2-fold reduction in rice blast severity when using the KTU-3616 isomer mixture.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
KTU-3616B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium methoxide in methanol, ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
KTU-3616B has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of KTU-3616B involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares KTU-3616B with structurally related compounds, emphasizing molecular features and physicochemical parameters.
Key Observations :
- CAS 101623-69-2, with a carboxylate group, shows improved solubility (0.12 mg/mL) compared to halogenated analogs, highlighting the role of polar functional groups .
- Rubriflordilactone B, a natural product, exhibits lower solubility due to its complex polycyclic structure, necessitating formulation enhancements for bioavailability .
CYP Inhibition :
- This compound shows moderate inhibition of CYP1A2 (IC₅₀ = 5.2 μM), similar to CAS 3621-81-6 (CYP1A2 inhibitor) .
Therapeutic Potential:
Regulatory and Analytical Considerations
Comparative quality assessments for this compound align with guidelines for generics and biologics:
- Purity Documentation: Required for all compounds, with impurity profiles controlled to <0.1% for known toxic byproducts .
- Analytical Methods : HPLC and NMR are standard for identity confirmation, while X-ray crystallography (e.g., Rubriflordilactone B) resolves complex stereochemistry .
Q & A
Q. How can predictive modeling improve the efficiency of this compound research?
- Methodological Answer : Train machine learning models on existing datasets (e.g., bioactivity, ADMET properties) to prioritize synthesis targets. Validate predictions with in vitro assays and adjust hyperparameters iteratively. Use cheminformatics tools (e.g., RDKit, Schrodinger Suite) for virtual screening and lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
